N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridin-2-yl group, an imidazol-1-yl group, and a benzo[b][1,4]dioxine group. These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the pyridin-2-yl group could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more water-soluble .Scientific Research Applications
Heterocyclic Compound Synthesis
Imidazopyridine and sulfonamide derivatives are frequently explored for their synthetic versatility and pharmacological potential. The one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides demonstrates the simplicity and efficiency of creating complex molecules from basic starting materials, using catalysts like zinc chloride to achieve moderate to good yields (Yu et al., 2014). Similarly, the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides from 2-aminopyridines or 2-aminothiazole highlights the method's efficiency in creating target heterocyclic compounds without isolating intermediates (Rozentsveig et al., 2013).
Antibacterial Agents
The search for novel antibacterial agents has led to the development of heterocyclic compounds containing a sulfonamido moiety. These compounds have shown high activity against various bacterial strains, indicating their potential as new antibacterial agents (Azab et al., 2013).
Antioxidant Activity
Derivatives of imidazopyridines and sulfonamides have also been evaluated for their antioxidant properties. The synthesis and assessment of 3-selanylimidazo[1,2-a]pyridine derivatives revealed that these compounds exhibit significant antioxidant activity, suggesting their utility in reducing oxidative stress (Vieira et al., 2017).
Enzyme Inhibitory Activity
Novel pyridine-2,6-dicarboxamide derivatives, including sulfonamide groups, have been synthesized and shown to inhibit carbonic anhydrase and cholinesterase enzymes effectively. These findings support their potential application in designing inhibitors for these enzymes (Stellenboom & Baykan, 2019).
Molecular Docking and Computational Studies
Theoretical and computational studies, including molecular docking, have been employed to understand better the interaction between synthesized compounds and target proteins or enzymes. This approach aids in the rational design of molecules with enhanced biological activity or specificity towards certain biological targets (Fahim & Ismael, 2021).
Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl-4-hydroxylase , an enzyme involved in the synthesis of collagen . Collagen is a major component of the extracellular matrix and plays a crucial role in maintaining the structural integrity of various tissues. Inhibition of collagen prolyl-4-hydroxylase can lead to a decrease in collagen production, which can be beneficial in conditions characterized by excessive collagen deposition, such as fibrosis .
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and inhibits its activity . This inhibition results in a decrease in the production of collagen, a protein that provides structure and strength to tissues. By reducing the production of collagen, the compound can help to alleviate conditions characterized by excessive collagen deposition .
Biochemical Pathways
The compound’s action primarily affects the collagen synthesis pathway . Collagen prolyl-4-hydroxylase, the enzyme targeted by the compound, plays a key role in this pathway. It catalyzes the hydroxylation of proline residues in collagen, a crucial step in collagen synthesis. By inhibiting this enzyme, the compound disrupts the collagen synthesis pathway, leading to a decrease in collagen production .
Result of Action
The primary result of the compound’s action is a decrease in collagen production. This is due to its inhibition of collagen prolyl-4-hydroxylase, which disrupts the collagen synthesis pathway . This can lead to a reduction in fibrosis, a condition characterized by excessive collagen deposition .
properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-27(24,14-4-5-16-17(13-14)26-12-11-25-16)21-8-10-22-9-7-20-18(22)15-3-1-2-6-19-15/h1-7,9,13,21H,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURJPANHYAMEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C=CN=C3C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.